iron(III)bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

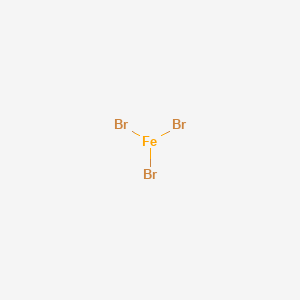

Br3Fe |

|---|---|

Molecular Weight |

295.56 g/mol |

IUPAC Name |

tribromoiron |

InChI |

InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 |

InChI Key |

FEONEKOZSGPOFN-UHFFFAOYSA-K |

Canonical SMILES |

[Fe](Br)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

iron(III) bromide chemical formula and structure

An In-depth Technical Guide to Iron(III) Bromide: Formula, Structure, and Properties

Introduction

Iron(III) bromide, also known as ferric bromide, is an inorganic compound with the chemical formula FeBr₃.[1][2] It is a red-brown, odorless solid that is commercially available and sees significant use as a Lewis acid catalyst in organic synthesis, particularly for the bromination of aromatic compounds.[1][3] This technical guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and synthesis of iron(III) bromide, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Formula and Nomenclature

The chemical formula for iron(III) bromide is FeBr₃.[1] In this compound, iron exists in its +3 oxidation state.[4][5] It is also commonly referred to as ferric bromide or iron tribromide.[1][3]

Molecular and Structural Properties

Lewis Structure

Iron(III) bromide is an ionic compound formed from the transfer of electrons from the iron atom to the bromine atoms.[2][6] The iron atom loses three valence electrons to form the ferric cation (Fe³⁺). Each of the three bromine atoms, which are non-metals in group 17 of the periodic table, accepts one electron to complete its octet and form the bromide anion (Br⁻).[7] The resulting electrostatic attraction between the positively charged iron ion and the negatively charged bromide ions forms the ionic bonds in the compound.[2] The Lewis structure, therefore, consists of one Fe³⁺ ion and three Br⁻ ions, with each bromide ion having a full octet of eight valence electrons.[6][7]

Crystal Structure

In the solid state, iron(III) bromide adopts a polymeric structure.[1] It crystallizes in the trigonal crystal system with the space group R-3.[1][8] The structure is composed of two-dimensional sheets of FeBr₃ units.[8] Within these sheets, each iron(III) center is six-coordinate, bonded to six bromide ions in an octahedral geometry.[1] These FeBr₆ octahedra share edges to form the polymeric layers.[8] This arrangement is characteristic of the bismuth triiodide (BiI₃) crystal structure type.

Caption: Octahedral coordination of Fe³⁺ in the FeBr₃ crystal lattice.

Physicochemical Properties

Iron(III) bromide is a dark red or brown-red crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[3][9] It is soluble in water, ethanol, and ether.[3][4][5] Upon heating to temperatures above 200 °C, it decomposes to form iron(II) bromide (FeBr₂) and bromine gas (Br₂).[1]

| Property | Value | References |

| Chemical Formula | FeBr₃ | [1][2] |

| Molar Mass | 295.56 g/mol | [1][10][11] |

| Appearance | Dark red / brown-red crystalline solid | [1][3][4] |

| Density | 4.50 g/cm³ | [1][3][4] |

| Melting Point | 200 °C (decomposes) | [1][3] |

| Solubility | Soluble in water, ethanol, ether | [3][4][5] |

| Crystal Structure | Trigonal, Space Group R-3 | [1][8] |

Experimental Protocols

Synthesis of Iron(III) Bromide

Iron(III) bromide can be synthesized by the direct reaction of iron metal with bromine.[1]

Reaction: 2 Fe + 3 Br₂ → 2 FeBr₃[1]

Protocol:

-

Apparatus Setup: A reaction tube (e.g., quartz) is charged with high-purity iron powder. The tube is connected to a vacuum line and a source of anhydrous bromine vapor. All glassware should be thoroughly dried to prevent the formation of hydrates.

-

Reaction Conditions: The iron powder is heated while anhydrous bromine vapor is passed over it under vacuum.[4][12] The reaction is exothermic and should be controlled carefully.

-

Purification: The product, iron(III) bromide, can be purified by sublimation.[9][12] The reaction tube is heated to 120-200 °C under vacuum, causing the FeBr₃ to sublime and deposit in a cooler part of the apparatus as black, shiny crystalline plates.[9][12]

-

Handling and Storage: The purified FeBr₃ is highly hygroscopic and sensitive to light and air.[3][9][12] It should be handled in an inert atmosphere (e.g., a glovebox) and stored in a tightly sealed container under nitrogen or argon, protected from light.[9][12]

Caption: Experimental workflow for the synthesis and purification of FeBr₃.

Crystal Structure Determination by X-ray Diffraction

The definitive method for determining the crystal structure of a compound like iron(III) bromide is single-crystal X-ray diffraction.

General Protocol:

-

Crystal Growth: A suitable single crystal of FeBr₃ must be obtained. This can often be achieved during the sublimation purification step.

-

Crystal Mounting: A small, well-formed single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to liquid nitrogen temperatures to reduce thermal vibrations) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the iron and bromine atoms within the unit cell are determined using computational methods (structure solution). This initial model is then refined against the experimental data to obtain a precise and accurate final crystal structure, including bond lengths and angles.

Applications

The primary application of iron(III) bromide in research and industry is as a Lewis acid catalyst.[1][3] Its ability to accept an electron pair makes it highly effective in promoting the electrophilic bromination of aromatic compounds, a key reaction in the synthesis of many pharmaceuticals and specialty chemicals.[4][9] It is also used as an oxidant in some organic reactions, for example, in the conversion of alcohols to ketones.[1]

References

- 1. Iron(III) bromide - Wikipedia [en.wikipedia.org]

- 2. keystagewiki.com [keystagewiki.com]

- 3. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. homework.study.com [homework.study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mp-23232: FeBr3 (trigonal, R-3, 148) [legacy.materialsproject.org]

- 9. Page loading... [guidechem.com]

- 10. webqc.org [webqc.org]

- 11. iron(III)bromide | Br3Fe | CID 25554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of Anhydrous Iron(III) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of anhydrous iron(III) bromide (FeBr₃), a crucial Lewis acid catalyst in various organic transformations, particularly in the halogenation of aromatic compounds. This document details the direct synthesis from elemental iron and bromine, including a thorough experimental protocol, purification methods, and essential safety considerations.

Introduction

Anhydrous iron(III) bromide is a dark red to brown crystalline solid that is highly hygroscopic.[1] Its utility as a catalyst stems from its strong Lewis acidic character.[1] The synthesis of anhydrous FeBr₃ is most commonly achieved through the direct reaction of iron metal with bromine.[2] This method is favored for its directness and the high purity of the resulting product, especially when followed by purification via sublimation.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous iron(III) bromide is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of Anhydrous Iron(III) Bromide

| Property | Value |

| Chemical Formula | FeBr₃[2] |

| Molar Mass | 295.56 g/mol [1] |

| Appearance | Dark brown to reddish-black powder or crystalline solid[1] |

| Density | 4.50 g/cm³[1] |

| Melting Point | Decomposes at approximately 200 °C[1][2] |

| Solubility | Soluble in water, ethanol, and ether[3] |

| Hygroscopicity | Highly hygroscopic |

Synthesis of Anhydrous Iron(III) Bromide

The synthesis of anhydrous iron(III) bromide is achieved through the direct reaction of iron and bromine, as depicted in the following balanced chemical equation:

2 Fe(s) + 3 Br₂(l) → 2 FeBr₃(s)[4]

This reaction is an exothermic redox process and should be conducted with appropriate safety measures in a well-ventilated fume hood.[5]

Experimental Protocol

This protocol details the laboratory-scale synthesis of anhydrous iron(III) bromide from iron filings and liquid bromine.

Materials:

-

Iron filings

-

Liquid bromine (Br₂)

-

Anhydrous diethyl ether (for purification, optional)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

-

Schlenk line or similar apparatus for handling air-sensitive materials

-

Sublimation apparatus

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser topped with a drying tube, and an inlet for an inert gas. The entire apparatus should be thoroughly dried before use to prevent the formation of hydrated iron(III) bromide.

-

Reaction Initiation: Place a stoichiometric amount of iron filings into the reaction flask. Flush the system with an inert gas to remove air and moisture.

-

Bromine Addition: Carefully charge the dropping funnel with a stoichiometric amount of liquid bromine. Slowly add the bromine to the iron filings dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition of bromine is complete, gently heat the reaction mixture using a heating mantle to drive the reaction to completion. The color of the mixture will darken as the iron is consumed and iron(III) bromide is formed.

-

Isolation of Crude Product: Once the reaction is complete, allow the apparatus to cool to room temperature under a continuous flow of inert gas. The crude iron(III) bromide is obtained as a dark, crystalline solid.

Purification by Vacuum Sublimation

The crude iron(III) bromide can be purified by vacuum sublimation to obtain a high-purity product.[1][6]

Procedure:

-

Transfer of Crude Product: Transfer the crude iron(III) bromide to a sublimation apparatus under an inert atmosphere to prevent exposure to moisture.

-

Sublimation: Heat the apparatus under vacuum. The iron(III) bromide will sublime and deposit as pure, dark, shiny crystals on the cold finger of the apparatus.[6] Non-volatile impurities will remain in the bottom of the apparatus.

-

Collection of Pure Product: After the sublimation is complete, allow the apparatus to cool to room temperature. Carefully remove the purified iron(III) bromide from the cold finger under an inert atmosphere and store it in a tightly sealed container.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of anhydrous iron(III) bromide.

Table 2: Quantitative Data for Anhydrous Iron(III) Bromide Synthesis

| Parameter | Value |

| **Stoichiometric Ratio (Fe:Br₂) ** | 2:3[4] |

| Theoretical Yield | Dependent on the starting amount of limiting reagent |

| Typical Purity (after sublimation) | >98% |

Safety Precautions

-

Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]

-

Anhydrous Iron(III) Bromide: Iron(III) bromide is corrosive and hygroscopic. It should be handled in a dry, inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Reaction: The reaction between iron and bromine is exothermic and should be performed with caution, ensuring proper temperature control.

Logical Relationships and Workflows

The synthesis and purification of anhydrous iron(III) bromide can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of anhydrous iron(III) bromide.

The core of the synthesis is a direct combination reaction, which is then followed by a physical purification step to achieve high purity.

Caption: Conceptual diagram of the redox reaction in FeBr₃ synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Iron(III) bromide - Wikipedia [en.wikipedia.org]

- 3. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]

- 4. webqc.org [webqc.org]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com [carlroth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Ferric Bromide (FeBr₃): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Ferric Bromide (FeBr₃). It includes key data, detailed experimental protocols for its synthesis, purification, and analysis, and visualizations of its catalytic mechanism and experimental workflows. This document is intended to serve as a critical resource for professionals utilizing FeBr₃ in research, development, and pharmaceutical applications.

Physical Properties

Ferric Bromide is a red-brown, odorless, crystalline solid.[1] It is a hygroscopic substance, readily absorbing moisture from the atmosphere.[2][3] Due to its sensitivity to air, light, and moisture, it should be handled and stored under an inert, dry atmosphere.[4][5]

Table 1: Physical and Thermodynamic Properties of FeBr₃

| Property | Value | References |

| Molecular Formula | FeBr₃ | [1] |

| Molecular Weight | 295.56 g/mol | [1][6][7] |

| Appearance | Red-brown / Dark brown crystalline solid or powder | [1][3][8][9] |

| Odor | Odorless | [1][9] |

| Density | 4.50 g/cm³ | [1][3][10] |

| Melting Point | 200 °C (decomposes) | [1][2][8][9] |

| Boiling Point | Decomposes above 200 °C | [1] |

| Crystal Structure | Trigonal, hR24 | [1] |

| Space Group | R-3, No. 148 | [1] |

| Hygroscopicity | Highly hygroscopic | [2][3][4] |

Table 2: Solubility of FeBr₃

| Solvent | Solubility | Notes | References |

| Water | Highly soluble | Dissolves to give acidic solutions. The aqueous solution can crystallize as the dark green hexahydrate, FeBr₃·6H₂O. | [1][2][10][11] |

| Ethanol | Soluble | --- | [2][8][12] |

| Diethyl Ether | Soluble | --- | [2][8][12] |

| Acetic Acid | Soluble | --- | [13] |

| Acetonitrile | Soluble | --- | [2] |

| Nonpolar Organic Solvents | Generally insoluble | --- | [10] |

Chemical Properties and Reactivity

The primary chemical characteristic of Ferric Bromide is its nature as a strong Lewis acid, stemming from the electron-deficient iron(III) center.[3][14] This property makes it an effective catalyst in a variety of organic reactions.

Key Chemical Reactions:

-

Lewis Acid Catalysis: FeBr₃ is widely used as a catalyst for the electrophilic aromatic substitution, particularly the bromination of aromatic compounds like benzene.[1][15][16] It functions by polarizing the Br-Br bond in bromine (Br₂), making one bromine atom more electrophilic and susceptible to attack by the aromatic ring.[14][17] It also catalyzes Friedel-Crafts acylation and alkylation reactions.[15]

-

Oxidation: Ferric bromide can act as a mild oxidant in organic synthesis, for instance, in the conversion of alcohols to ketones.[1][14]

-

Thermal Decomposition: When heated to temperatures above 200 °C, FeBr₃ decomposes into ferrous bromide (FeBr₂) and bromine gas (Br₂).[1][12][15]

-

Stability: FeBr₃ is less stable than its chlorine analogue, ferric chloride (FeCl₃), and will slowly decompose upon exposure to air and light, releasing bromine.[1][4] The corresponding iron(III) iodide is unstable as the Fe³⁺ ion oxidizes the iodide ion.[15]

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis, purification, and analysis of Ferric Bromide. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of Anhydrous Ferric Bromide

Anhydrous FeBr₃ can be prepared by the direct reaction of iron metal with elemental bromine.[15] The reaction is highly exothermic and involves hazardous materials; therefore, extreme caution is necessary.

Materials and Equipment:

-

Reduced iron powder (fine mesh)

-

Anhydrous liquid bromine (Br₂)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser with a drying tube (filled with CaCl₂)

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glove box for handling the final product

Methodology:

-

Apparatus Setup: Assemble a three-neck flask with a dropping funnel in one neck, a condenser (topped with a drying tube) in the central neck, and an inert gas inlet in the third neck. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any moisture.

-

Reaction Initiation: Place 11.2 g (0.20 mol) of fine iron powder into the reaction flask. Gently flush the system with inert gas.

-

Bromine Addition: Carefully charge the dropping funnel with 48.0 g (15.4 mL, 0.30 mol) of anhydrous liquid bromine. Caution: Bromine is highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

-

Reaction: Slowly add the bromine dropwise to the iron powder with gentle swirling. The reaction is exothermic and will initiate spontaneously. Control the addition rate to maintain a gentle reflux.

-

Completion: After the addition is complete, gently heat the mixture to 150-200 °C for 1-2 hours to ensure the reaction goes to completion and to drive off any excess bromine.

-

Isolation: Once the reaction is complete and the flask has cooled to room temperature under an inert atmosphere, the dark, crystalline FeBr₃ product can be isolated. Due to its hygroscopic nature, the product should be transferred and stored in a glove box or under an inert atmosphere.

Purification by Vacuum Sublimation

FeBr₃ can be effectively purified by sublimation under reduced pressure, which separates the volatile FeBr₃ from non-volatile impurities.[5][8]

Materials and Equipment:

-

Crude Ferric Bromide

-

Sublimation apparatus (with a cold finger condenser)

-

High-vacuum pump

-

Heating mantle or oil bath

-

Schlenk line or glove box

Methodology:

-

Apparatus Preparation: Ensure the sublimation apparatus is completely clean and dry. Lightly grease the joints to ensure a good vacuum seal.

-

Sample Loading: In a glove box or under a positive pressure of inert gas, load the crude FeBr₃ into the bottom of the sublimation apparatus.

-

Assembly and Evacuation: Assemble the apparatus, inserting the cold finger. Attach the apparatus to a high-vacuum line via thick-walled tubing and evacuate the system. A good vacuum is essential for sublimation at a lower temperature.

-

Cooling: Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water or a cryogen) through the cold finger.

-

Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be raised slowly. FeBr₃ typically sublimes at temperatures between 130-200 °C under vacuum.

-

Collection: The pure FeBr₃ will deposit as dark, shiny crystalline plates on the cold finger.[2] Continue heating until no more solid sublimes.

-

Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum. Then, carefully vent the system with a dry, inert gas. Disassemble the apparatus inside a glove box to scrape the purified crystals from the cold finger.

Analysis by EDTA Titration for Iron(III) Content

The purity of a FeBr₃ sample can be assessed by determining its iron content via complexometric titration with ethylenediaminetetraacetic acid (EDTA). Iron(III) forms a stable complex with EDTA at low pH.[17]

Materials and Equipment:

-

FeBr₃ sample (accurately weighed)

-

Standardized 0.1 M Na₂EDTA solution

-

Buffer solution (pH 2.0, e.g., Citric acid/NaCl/HCl buffer)

-

Potentiometric titrator with a platinum indicator electrode or a suitable colorimetric indicator.

-

Burette, pipette, beakers, and volumetric flasks.

-

Deionized water

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the FeBr₃ sample into a 150 mL beaker. Dissolve the sample in 50 mL of deionized water.

-

pH Adjustment: Add 10 mL of the pH 2.0 buffer solution to the sample solution. If necessary, adjust the pH to 2.0 using dilute HCl or NaOH. Make up the total volume to approximately 80 mL with deionized water.

-

Titration Setup: Rinse and fill a burette with the standardized 0.1 M EDTA solution. If using a potentiometric titrator, place the platinum electrode into the sample solution.

-

Titration: Titrate the FeBr₃ solution with the EDTA solution. The endpoint is detected as a significant potential change at the equivalence point (potentiometric method).

-

Calculation: The percentage of iron in the sample can be calculated using the following formula:

% Fe = (V_EDTA × M_EDTA × MW_Fe) / (m_sample) × 100

Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of EDTA solution (mol/L)

-

MW_Fe = Molar mass of iron (55.845 g/mol )

-

m_sample = mass of the FeBr₃ sample (g)

-

Visualizations

Catalytic Mechanism in Electrophilic Aromatic Bromination

Ferric bromide is a quintessential Lewis acid catalyst used to activate bromine for the electrophilic substitution of aromatic rings. The mechanism involves the polarization of the bromine molecule to create a potent electrophile, which is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of FeBr₃-catalyzed bromination of benzene.

Experimental Workflow: Synthesis and Purification

The production of high-purity, anhydrous Ferric Bromide requires careful execution of synthesis and purification steps under controlled atmospheric conditions to prevent decomposition and hydrolysis.

Caption: Workflow for the synthesis and purification of FeBr₃.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. innovation.world [innovation.world]

- 9. Ferric oxide (pure red oxide) [webbook.nist.gov]

- 10. Ferric bromide | Br3Fe | CID 82310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US1987301A - Purification by sublimation - Google Patents [patents.google.com]

- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 13. edu.rsc.org [edu.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Iron(III) bromide - Wikipedia [en.wikipedia.org]

- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 17. ysi.com [ysi.com]

A Technical Guide to the Physicochemical Properties of Iron(III) Bromide

Audience: Researchers, scientists, and drug development professionals

This document provides a comprehensive overview of the core physicochemical properties of iron(III) bromide (FeBr₃), also known as ferric bromide. It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its catalytic activity in organic synthesis. This guide is intended to serve as a practical resource for professionals in research and development.

Quantitative Physicochemical Data

Iron(III) bromide is a red-brown, odorless, and hygroscopic solid compound.[1][2] It is a versatile Lewis acid catalyst used frequently in the halogenation of aromatic compounds.[1][3] The key quantitative properties of iron(III) bromide are summarized below.

| Property | Value | Units |

| Molar Mass | 295.56 | g/mol |

| Density | 4.50 | g/cm³ |

| Melting Point | 200 (decomposes) | °C |

| Appearance | Brown-red crystalline solid | N/A |

| Solubility | Soluble in water, ethanol, and ether | N/A |

Citations: Molar Mass[4][5], Density[1][2][6], Melting Point[1][3][6], Appearance[1][7], Solubility[4][6][8][9]

Experimental Protocols

This section details the methodologies for the theoretical calculation of molar mass, the laboratory synthesis of anhydrous iron(III) bromide, and the experimental determination of its density.

The molar mass of a compound is the sum of the atomic masses of its constituent elements, as found on the periodic table.[5]

Methodology:

-

Identify Constituent Elements: Iron(III) bromide has the chemical formula FeBr₃, indicating one atom of iron (Fe) and three atoms of bromine (Br).

-

Determine Atomic Masses:

-

The standard atomic mass of Iron (Fe) is approximately 55.845 u.

-

The standard atomic mass of Bromine (Br) is approximately 79.904 u.

-

-

Calculate Total Mass: The molar mass is calculated by multiplying the atomic mass of each element by the number of atoms of that element in the formula and summing the results.[10]

-

Molar Mass = (1 × Atomic Mass of Fe) + (3 × Atomic Mass of Br)

-

Molar Mass = (55.845) + (3 × 79.904) = 295.557 g/mol .[5]

-

Anhydrous iron(III) bromide can be prepared through the direct reaction of metallic iron with elemental bromine.[1][7] This process is exothermic and requires careful handling in a controlled environment.

Materials:

-

Fine iron filings or powder

-

Liquid bromine (Br₂)

-

A reaction tube (e.g., quartz) suitable for heating

-

A tube furnace

-

Inert gas supply (e.g., nitrogen or argon)

Methodology:

-

System Setup: Place the iron filings in the center of the reaction tube. Position the tube within the furnace.

-

Inert Atmosphere: Purge the reaction tube with a slow stream of inert gas to remove air and moisture, as FeBr₃ is hygroscopic.[2][8]

-

Reaction Initiation: Gently heat the iron filings to approximately 200 °C.[9]

-

Bromine Introduction: Carefully introduce bromine vapor into the reaction tube by passing the inert gas stream over liquid bromine. The direct reaction is: 2 Fe + 3 Br₂ → 2 FeBr₃.[1]

-

Product Collection: The synthesized iron(III) bromide will form as a red-brown solid. It can be purified by sublimation under vacuum.[2][11]

-

Handling and Storage: Due to its corrosive and hygroscopic nature, the product must be handled and stored under an inert, dry atmosphere.[2][9][11]

The density of a solid can be determined experimentally by measuring its mass and volume. For an irregularly shaped, water-soluble solid like FeBr₃, an inert liquid displacement method is suitable.

Materials:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

An inert, non-polar solvent of known density in which FeBr₃ is insoluble (e.g., hexane)

-

Synthesized iron(III) bromide sample

Methodology:

-

Mass Measurement: Accurately weigh a dry sample of iron(III) bromide using an analytical balance. Record this as m_sample.

-

Initial Volume Measurement: Add a precise volume of the inert solvent to a graduated cylinder and record this initial volume as V_initial.

-

Volume Displacement: Carefully add the weighed FeBr₃ sample to the graduated cylinder. Ensure the solid is fully submerged and that no air bubbles are trapped.

-

Final Volume Measurement: Record the new volume of the solvent plus the submerged solid as V_final.

-

Volume Calculation: The volume of the sample (V_sample) is the difference between the final and initial volume readings: V_sample = V_final - V_initial.[12]

-

Density Calculation: Calculate the density (ρ) using the formula: ρ = m_sample / V_sample.[12] The units will typically be in g/mL, which is equivalent to g/cm³.[12]

Catalytic Workflow Visualization

Iron(III) bromide is a quintessential Lewis acid, a role it plays effectively in catalyzing the electrophilic bromination of aromatic compounds like benzene (B151609).[1][6] The Fe³⁺ center is electron-deficient and can accept a pair of electrons from a bromine atom of a Br₂ molecule.[2] This interaction polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that can then attack the electron-rich benzene ring. The catalyst is regenerated at the end of the cycle, making it a true catalyst.

The workflow below illustrates this catalytic process.

Catalytic cycle of benzene bromination using FeBr₃.

References

- 1. Iron(III) bromide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. IRON (III) BROMIDE CAS#: 10031-26-2 [m.chemicalbook.com]

- 4. reportergene.com [reportergene.com]

- 5. webqc.org [webqc.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]

- 8. Iron bromide(FeBr3) [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Ferric Bromide (FeBr₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric bromide (FeBr₃) in water and various organic solvents. The information contained herein is intended to support research, development, and drug discovery activities where FeBr₃ is utilized as a catalyst or reagent.

Core Data Presentation: Solubility of FeBr₃

The solubility of a compound is a critical physicochemical property that dictates its utility in various applications. Ferric bromide exhibits high solubility in aqueous solutions and is also soluble in a range of organic solvents. The following table summarizes the available quantitative and qualitative solubility data for FeBr₃.

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | 455 g / 100 g | 25 |

| 54 g / 100 g | 20 | ||

| Ethanol | C₂H₅OH | Soluble | Not specified |

| Methanol | CH₃OH | Soluble[1] | Not specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2] | Not specified |

| Acetone | CH₃COCH₃ | Soluble | Not specified |

| Acetonitrile | CH₃CN | Soluble[1] | Not specified |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[1] | Not specified |

| Benzene | C₆H₆ | Soluble[1] | Not specified |

| Toluene | C₆H₅CH₃ | Soluble[1] | Not specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful design of chemical processes and formulations. The following are detailed methodologies for key experiments to quantify the solubility of a compound like ferric bromide.

Gravimetric Method for Solubility Determination in Water

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Ferric bromide (FeBr₃)

-

Distilled or deionized water

-

Thermostatically controlled water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ferric bromide to a known volume of water in an Erlenmeyer flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed in the water bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Filter the collected sample through a syringe filter (with a pore size appropriate to remove undissolved particles) into a pre-weighed, clean, and dry evaporating dish.

-

-

Evaporation and Weighing:

-

Weigh the evaporating dish with the collected filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of FeBr₃ (decomposes above 200 °C).

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dry ferric bromide residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

-

Mass of solute: (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

-

Mass of solvent: (Mass of evaporating dish + solution) - (Mass of evaporating dish + residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

Spectroscopic Method for Solubility Determination in Organic Solvents

For colored compounds like ferric bromide, UV-Visible spectrophotometry can be an effective method for determining solubility, especially in organic solvents where gravimetric analysis might be complicated by the solvent's boiling point or reactivity.

Principle: A saturated solution is prepared, and its absorbance is measured. The concentration is then determined from a previously established calibration curve (Beer-Lambert Law).

Apparatus and Materials:

-

Ferric bromide (FeBr₃)

-

Organic solvent of interest

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of ferric bromide of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for FeBr₃ in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of FeBr₃ in the organic solvent at a specific temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a sample of the supernatant and filter it as described in the gravimetric method.

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Calculation:

-

Concentration of saturated solution (mol/L or g/L): Concentration of diluted solution x Dilution factor

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the solubility of ferric bromide.

Caption: Dissolution and dissociation of FeBr₃ in water.

Caption: General experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Crystal Structure of Iron(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of iron(III) bromide (FeBr₃), a compound of significant interest as a Lewis acid catalyst in organic synthesis. A thorough understanding of its solid-state structure is crucial for elucidating reaction mechanisms and designing novel catalytic applications.

Crystal Structure and Space Group

Iron(III) bromide crystallizes in the trigonal crystal system, belonging to the R-3 space group (No. 148).[1][2][3] This structure is isomorphous with that of bismuth triiodide (BiI₃), characterized by a layered arrangement of atoms.[1][2] The structure consists of two-dimensional sheets of FeBr₃ stacked along the c-axis.[1]

Within these layers, each iron(III) ion (Fe³⁺) is octahedrally coordinated to six bromide (Br⁻) ions. These FeBr₆ octahedra share edges to form a continuous two-dimensional network.[1][2]

Quantitative Crystallographic Data

The crystallographic parameters of iron(III) bromide have been determined through X-ray diffraction studies. The lattice parameters for both the conventional and primitive unit cells are summarized below. It is important to note that slight variations in reported values can exist due to different experimental conditions or computational methods.[1][2]

Table 1: Lattice Parameters of Iron(III) Bromide

| Unit Cell Type | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Conventional | 6.48[1] | 6.48[1] | 18.95[1] | 90.00[1] | 90.00[1] | 120.00[1] |

| Primitive | 7.383[2] | 7.383[2] | 7.383[2] | 50.646[2] | 50.646[2] | 50.646[2] |

Table 2: Interatomic Distances

| Bond | Bond Length (Å) | Source |

| Fe-Br | 2.55 | [1] |

| Fe-Br | 2.43 | [2] |

The discrepancy in the Fe-Br bond length may be attributed to the different methodologies used for structure determination, such as experimental X-ray diffraction versus theoretical calculations.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of iron(III) bromide is typically achieved through single-crystal X-ray diffraction. The general workflow for this experimental technique is outlined below.

Synthesis and Crystal Growth

High-purity iron(III) bromide is synthesized by the direct reaction of iron metal with bromine gas.[3][4] Single crystals suitable for X-ray diffraction can be grown using techniques such as chemical vapor transport. In this method, the polycrystalline FeBr₃ is sublimed in a sealed, evacuated quartz ampoule with a controlled temperature gradient. Larger, well-formed crystals are deposited in the cooler zone of the ampoule.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the iron and bromine atoms are determined using direct methods or Patterson methods. These initial atomic positions are then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns. The final refined structure provides precise information on atomic coordinates, bond lengths, and bond angles.

Logical Relationships in the Crystal Structure

The arrangement of atoms in the iron(III) bromide crystal structure follows a clear hierarchical logic, which can be visualized as follows:

References

In-Depth Technical Guide to the Thermal Decomposition of Iron(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of iron(III) bromide (FeBr₃), a process of significant interest in various fields including catalysis, materials science, and chemical synthesis. This document outlines the decomposition pathway, presents key quantitative data, details experimental protocols for analysis, and provides visual representations of the core concepts.

Introduction

Iron(III) bromide is a red-brown, hygroscopic, and light-sensitive solid that is commonly utilized as a Lewis acid catalyst in organic synthesis, particularly in the halogenation of aromatic compounds. Understanding its thermal stability and decomposition characteristics is crucial for its effective application in high-temperature processes and for the safe handling and storage of the compound. The thermal decomposition of FeBr₃ involves the reduction of the iron center and the release of elemental bromine.

Thermal Decomposition Pathway

The thermal decomposition of iron(III) bromide primarily proceeds via the following reaction, especially at temperatures above 200 °C in an inert atmosphere:

2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)

This reaction involves the reduction of iron(III) to iron(II) with the concurrent formation of gaseous bromine. Under vacuum conditions, this decomposition can occur at a lower temperature range of 122–130 °C.[1] Another potential decomposition pathway, leading to the formation of elemental iron and bromine, is less commonly observed under standard thermal analysis conditions.

The following diagram illustrates the primary thermal decomposition pathway of iron(III) bromide.

References

Lewis acidity of iron(III) bromide explained

An In-Depth Technical Guide to the Lewis Acidity of Iron(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) bromide (FeBr₃), or ferric bromide, is a versatile and powerful Lewis acid catalyst integral to a multitude of organic transformations. Its efficacy stems from the pronounced electrophilic character of the iron(III) center, enabling it to activate a wide range of substrates. This technical guide provides a comprehensive examination of the core principles governing the Lewis acidity of FeBr₃, details methods for its quantitative assessment, and presents a mechanistic case study of its role in electrophilic aromatic substitution. The content herein is intended to furnish researchers and professionals in chemical and pharmaceutical development with a foundational understanding of this critical reagent.

The Core Concept of Lewis Acidity in Iron(III) Bromide

A Lewis acid is defined as a chemical entity capable of accepting a pair of electrons from an electron-pair donor, known as a Lewis base, to form a Lewis adduct.[1] The Lewis acidity of iron(III) bromide is a direct consequence of its unique electronic and structural properties.

Electronic Structure and Electron Deficiency

The central iron atom in FeBr₃ exists in a +3 oxidation state. It is bonded to three highly electronegative bromine atoms, which inductively withdraw electron density from the iron center. This significant difference in electronegativity results in a substantial partial positive charge on the iron atom, rendering it electron-deficient and thus a potent electron-pair acceptor.[2]

Role of d-Orbitals in Adduct Formation

As a transition metal, iron possesses accessible, empty 3d orbitals.[3] These low-lying unoccupied orbitals can readily accommodate a lone pair of electrons from a Lewis base. This ability allows the iron center to expand its coordination sphere beyond the octet, a key feature of many transition metal Lewis acids, facilitating the formation of a stable Lewis adduct.[2] The reaction between FeBr₃ and a generic Lewis base (:B) to form an adduct can be visualized as follows:

References

An In-depth Technical Guide to the Oxidation State and Coordination Chemistry of Iron(III) Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron(III) bromide (FeBr₃), also known as ferric bromide, is a versatile and highly reactive inorganic compound with significant applications in organic synthesis and coordination chemistry. Its utility is primarily derived from the +3 oxidation state of the iron center, which imparts strong Lewis acidic properties. This guide provides a comprehensive overview of the fundamental chemical and physical properties of iron(III) bromide, with a detailed focus on its oxidation state, electron configuration, solid-state structure, and extensive coordination chemistry. Detailed experimental protocols for its synthesis and use as a catalyst, along with key quantitative data and mechanistic diagrams, are presented to serve as a practical resource for researchers in chemistry and drug development.

Oxidation State and Electronic Properties

The chemical behavior of iron(III) bromide is fundamentally governed by the electronic configuration of the iron center.

Oxidation State

In iron(III) bromide, iron exists in the +3 oxidation state .[1][2] This is determined by the presence of three bromide anions (Br⁻), each with a -1 charge, resulting in a neutral overall charge for the FeBr₃ molecule.[2][3] The high positive charge on the iron atom makes it highly electrophilic and a potent Lewis acid.[1]

Electron Configuration

A neutral iron atom has the electron configuration [Ar] 3d⁶ 4s². To form the Fe³⁺ ion, it loses the two 4s electrons and one 3d electron, resulting in the electron configuration [Ar] 3d⁵ .[4][5] This d⁵ configuration is particularly stable, especially in high-spin complexes where all five d-orbitals are singly occupied, maximizing exchange energy. Most iron(III) complexes, including those derived from FeBr₃, are high-spin due to the relatively weak-field nature of bromide and many common organic ligands. The presence of five unpaired electrons makes iron(III) compounds strongly paramagnetic.[6]

Structure and Physical Properties

Solid-State Structure

In the solid state, iron(III) bromide does not exist as discrete FeBr₃ molecules. Instead, it adopts a polymeric structure where each iron center is six-coordinate, featuring an octahedral geometry.[7] This structure is isomorphous with that of bismuth(III) iodide (BiI₃), belonging to the rhombohedral crystal system with the space group R-3.[8] The bromide ions bridge the iron centers, forming a layered lattice.

Physical and Chemical Properties

Iron(III) bromide is a red-brown, odorless, and hygroscopic solid.[7][9] It is soluble in water, where it gives acidic solutions due to hydrolysis, as well as in organic solvents like ethanol, ether, and acetonitrile.[9][10] Above 200 °C, it undergoes thermal decomposition to yield iron(II) bromide (FeBr₂) and bromine gas (Br₂).[7]

Quantitative Data Summary

The key physical and crystallographic properties of iron(III) bromide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | FeBr₃ | [7] |

| Molar Mass | 295.56 g/mol | [7][11] |

| Appearance | Brown-red crystalline solid | [9][12] |

| Density | 4.50 g/cm³ | [7][9] |

| Melting Point | 200 °C (decomposes) | [7][13] |

| Crystal Structure | Trigonal (Rhombohedral) | [7][8] |

| Space Group | R-3 (No. 148) | [7][8] |

| Lattice Constants | a = 6.937(1) Å, c = 18.375(4) Å | [8] |

| Solubility | Soluble in water, ethanol, ether, acetonitrile | [9][10] |

Coordination Chemistry and Catalysis

The Lewis acidic nature of the Fe³⁺ center is the cornerstone of its rich coordination chemistry and catalytic activity.

Lewis Acidity

With a vacant d-orbital and a high positive charge density, the iron(III) center in FeBr₃ acts as an excellent electron pair acceptor (a Lewis acid).[1] It readily coordinates with Lewis bases, such as halides, amines, ethers, and phosphines, to form a diverse array of coordination complexes. This property is also central to its catalytic function.

Catalysis in Organic Synthesis

The most prominent application of iron(III) bromide is as a catalyst for the electrophilic bromination of aromatic compounds.[7][12][14] In this reaction, FeBr₃ activates the bromine molecule, making it a much stronger electrophile.

Caption: Catalytic cycle for the FeBr₃-mediated bromination of an aromatic compound.

Formation of Coordination Complexes

Iron(III) bromide serves as a precursor for a wide range of coordination complexes. The reaction typically involves the displacement of bromide ligands by stronger donor ligands. The resulting geometry can be octahedral (e.g., with six monodentate ligands or three bidentate ligands) or tetrahedral (e.g., forming the [FeBr₄]⁻ anion).[4][15] The synthesis of µ-oxo bridged dinuclear iron(III) complexes and complexes with nitrogen-donor ligands like 1,10-phenanthroline (B135089) are well-documented.[16][17]

Caption: General experimental workflow for the synthesis of an iron(III) coordination complex.

Experimental Protocols

Synthesis of Anhydrous Iron(III) Bromide

This protocol describes the direct synthesis of FeBr₃ from its elements.[7][12]

Materials:

-

Iron filings or powder (high purity)

-

Liquid bromine (anhydrous)

-

A reaction tube (e.g., quartz or borosilicate glass) equipped with a gas inlet and outlet

-

Heating mantle or tube furnace

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Place a known quantity of iron powder in the center of the reaction tube.

-

Assemble the apparatus and purge the system thoroughly with a slow stream of dry inert gas to remove air and moisture.

-

Gently heat the iron powder to approximately 150-200 °C.

-

Carefully introduce a stream of inert gas that has been passed through liquid bromine. This will carry bromine vapor over the heated iron. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

The reaction is exothermic and will produce a dark, volatile solid (FeBr₃).

-

Reaction: 2 Fe(s) + 3 Br₂(g) → 2 FeBr₃(s)[7]

-

-

The product can be collected in a cooler part of the tube.

-

Once the reaction is complete, cool the apparatus to room temperature under a continuous flow of inert gas.

-

The resulting iron(III) bromide should be stored in a tightly sealed container under an inert atmosphere due to its hygroscopic nature.[9]

Purification by Sublimation

Crude iron(III) bromide can be purified by vacuum sublimation.[9][12]

Procedure:

-

Place the crude FeBr₃ in a sublimation apparatus.

-

Evacuate the system to a high vacuum.

-

Gently heat the apparatus to 120-200 °C in the presence of a small amount of bromine to prevent decomposition.[12]

-

Pure FeBr₃ will sublime and deposit as dark, shiny crystals on the cold finger or cooler parts of the apparatus.

-

After cooling, the purified product is collected under an inert atmosphere.

Protocol for Catalytic Bromination of Benzene (B151609)

This protocol provides a representative example of using FeBr₃ as a catalyst.[12]

Materials:

-

Benzene (anhydrous)

-

Liquid bromine (anhydrous)

-

Iron(III) bromide (anhydrous catalyst)

-

Round-bottom flask equipped with a dropping funnel and a reflux condenser

-

A gas trap (e.g., containing aqueous NaOH solution) to neutralize the HBr gas produced

Procedure:

-

To the round-bottom flask, add anhydrous benzene and a catalytic amount of anhydrous iron(III) bromide. The FeBr₃ is often generated in situ by adding a small amount of iron filings, which react with the first few drops of bromine.

-

From the dropping funnel, add liquid bromine dropwise to the stirred benzene solution at room temperature.

-

The reaction is typically exothermic and will produce hydrogen bromide (HBr) gas, which should be directed to the gas trap.

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) to ensure complete reaction.

-

The reaction is quenched by carefully adding water. The organic layer is separated, washed with a dilute solution of sodium bisulfite (to remove excess bromine), then with water, and finally dried over an anhydrous drying agent (e.g., MgSO₄).

-

The product, bromobenzene, can be purified by distillation.

Applications in Drug Development

The chemistry of iron(III) bromide and its derivatives is relevant to drug development in several areas:

-

Catalysis: As a Lewis acid catalyst, FeBr₃ facilitates the synthesis of halogenated aromatic and heterocyclic scaffolds, which are crucial building blocks in many pharmaceutical compounds.[9]

-

Coordination Complexes: Iron is an essential biological element. The design of iron(III) coordination complexes is an active area of research for developing therapeutic and diagnostic agents, including MRI contrast agents and compounds with antimicrobial or antitumor activity.[18][19] FeBr₃ serves as a convenient starting material for accessing such complexes.

Conclusion

Iron(III) bromide is a fundamentally important compound whose properties are dictated by the d⁵ electronic structure and +3 oxidation state of its iron center. Its strong Lewis acidity enables a rich coordination chemistry and makes it an indispensable catalyst for organic synthesis, particularly for aromatic bromination. A thorough understanding of its structure, reactivity, and handling, as detailed in this guide, is essential for its effective and safe utilization in research, industrial applications, and the development of new pharmaceuticals.

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Iron transition metal Chemistry iron(II) Fe2+ iron(III) Fe3+ complexes ions ligand substitution redox chemical reactions principal oxidation states +2 +3 extraction iron analysis by titration balanced equations Ruthenium Osmium Hassium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 7. Iron(III) bromide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. iron(III)bromide | Br3Fe | CID 25554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]

- 13. webqc.org [webqc.org]

- 14. Ferric bromide | Br3Fe | CID 82310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural and spectroscopical characterization of µ-oxo bridged Iron(III) bromide complexes of Pyclen ligands [ouci.dntb.gov.ua]

- 17. Synthesis, characterization, and magnetic and antibacterial properties of a novel iron( iii ) complex (CH 3 ) 2 NH 2 [Fe(phen)Cl 4 ] - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00971H [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Iron(III) Bromide as a Lewis Acid Catalyst in Bromination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) bromide (FeBr₃) is a widely utilized and effective Lewis acid catalyst for the electrophilic bromination of aromatic compounds. Its ability to activate molecular bromine, thereby generating a potent electrophile, facilitates the substitution of a hydrogen atom on an aromatic ring with a bromine atom. This reaction is a cornerstone in organic synthesis, providing a crucial pathway for the functionalization of aromatic systems, which are key structural motifs in numerous pharmaceuticals and functional materials. These application notes provide an overview of the catalytic mechanism, quantitative data for various substrates, and detailed experimental protocols for the use of iron(III) bromide in bromination reactions.

Catalytic Mechanism: Electrophilic Aromatic Substitution

The bromination of aromatic compounds catalyzed by iron(III) bromide proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

-

Activation of Bromine: Iron(III) bromide, a Lewis acid, interacts with molecular bromine (Br₂) to form a highly polarized complex. This complex increases the electrophilicity of one of the bromine atoms, essentially creating a "Br⁺" equivalent.[1]

-

Nucleophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom of the activated complex. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the ring.[2][3]

-

Deprotonation and Regeneration of Catalyst: A weak base, typically the [FeBr₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring, yielding the brominated aromatic product and hydrogen bromide (HBr). The iron(III) bromide catalyst is regenerated in this step, allowing it to participate in further catalytic cycles.[2][4]

Caption: Catalytic cycle of iron(III) bromide in aromatic bromination.

Data Presentation: Quantitative Analysis of Bromination Reactions

The efficiency and regioselectivity of iron(III) bromide-catalyzed bromination are influenced by the nature of the substituent(s) on the aromatic ring, catalyst loading, reaction temperature, and reaction time. The following table summarizes representative quantitative data for the bromination of various aromatic substrates.

| Substrate | Substituent Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Major Product(s) | Yield (%) | Reference |

| Benzene (B151609) | Unsubstituted | Catalytic | Room Temp | 1-2 | Bromobenzene | High | [5][6] |

| Toluene | Activating (-CH₃) | Catalytic | Room Temp | 1 | p-Bromotoluene, o-Bromotoluene | 60.9 (p), 33 (o) | [7] |

| Ethylbenzene | Activating (-CH₂CH₃) | Catalytic | Room Temp | Not Specified | p-Bromoethylbenzene, o-Bromoethylbenzene | Major (p), Minor (o) | [8][9] |

| Anisole | Strongly Activating (-OCH₃) | Not required | 0 | Not Specified | p-Bromoanisole | High | [10] |

| Chlorobenzene | Deactivating, o,p-directing (-Cl) | Catalytic | Room Temp | Not Specified | p-Bromochlorobenzene, o-Bromochlorobenzene | 70 (p), Minor (o) | [8][11] |

| Nitrobenzene (B124822) | Strongly Deactivating, m-directing (-NO₂) | Catalytic | Reflux | 1 | m-Bromonitrobenzene | Moderate | [12] |

Note: "Catalytic" is often used in literature without specifying the exact molar percentage. Yields and product ratios can vary based on specific reaction conditions.

Experimental Protocols

The following are generalized protocols for the iron(III) bromide-catalyzed bromination of aromatic compounds. Caution: Bromine is a hazardous, corrosive, and volatile substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol 1: General Procedure for the Bromination of an Activated Aromatic Compound (e.g., Toluene)

Materials:

-

Toluene

-

Bromine

-

Iron(III) bromide (or iron filings for in situ generation)

-

Dichloromethane (or other suitable inert solvent)

-

Sodium bisulfite solution (aqueous, saturated)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (e.g., toluene, 1.0 eq) and a suitable inert solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath.

-

Carefully add the iron(III) bromide catalyst (typically 0.05-0.1 eq). If using iron filings, add a small amount.

-

In a dropping funnel, place a solution of bromine (1.0-1.1 eq) in the same solvent.

-

Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. The color of the organic layer should become pale yellow or colorless.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography to yield the desired brominated product.

Protocol 2: Bromination of a Deactivated Aromatic Compound (e.g., Nitrobenzene)

Materials:

-

Nitrobenzene

-

Bromine

-

Iron(III) bromide

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Other materials as listed in Protocol 1

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine nitrobenzene (1.0 eq) and iron(III) bromide (0.1 eq).

-

Slowly add bromine (1.1 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Follow the work-up procedure as described in Protocol 1 (steps 7-11) to isolate and purify the product.

Mandatory Visualizations

Caption: General experimental workflow for FeBr₃-catalyzed bromination.

Conclusion

Iron(III) bromide is a versatile and indispensable catalyst for the bromination of a wide range of aromatic compounds. Understanding the underlying electrophilic aromatic substitution mechanism and the influence of substrate electronics allows for the predictable synthesis of brominated aromatics. The provided protocols offer a foundational guide for researchers to perform these reactions, while the quantitative data serves as a useful reference for optimizing reaction conditions. As with all chemical procedures, appropriate safety precautions must be strictly adhered to when handling hazardous reagents like bromine.

References

- 1. fiveable.me [fiveable.me]

- 2. Solved ⟶Br2,FeBr3 Bromination of benzene and other aromatic | Chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. EP0878456A1 - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]

- 8. Reaction for Bromination of Chlorobenzene What is the chemical reaction .. [askfilo.com]

- 9. Ethylbenzene with bromine in the presence of `FeBr_(3)` predominantly gives [allen.in]

- 10. Khan Academy [khanacademy.org]

- 11. US3622640A - Aromatic bromination process - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for FeBr3 in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iron(III) bromide (FeBr₃) as a catalyst in electrophilic aromatic substitution (EAS) reactions, a cornerstone of synthetic organic chemistry. This powerful technique is widely employed in the synthesis of functionalized aromatic compounds, which are critical building blocks for pharmaceuticals, agrochemicals, and advanced materials.

Introduction

Electrophilic aromatic substitution is a fundamental reaction class for the derivatization of aromatic rings. While aromatic compounds are generally stable, the use of a Lewis acid catalyst like FeBr₃ is often essential to activate the electrophile, enabling the substitution of a hydrogen atom on the aromatic ring. FeBr₃ is a highly effective and commonly used catalyst for the bromination of aromatic compounds, offering a reliable method for the introduction of bromine atoms, which can then serve as versatile handles for further synthetic transformations.

Brominated aromatic compounds are key intermediates in the synthesis of numerous pharmaceutical agents. The carbon-bromine bond can be readily converted to other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the construction of complex molecular architectures inherent to many drug molecules.

Reaction Mechanism

The FeBr₃-catalyzed electrophilic aromatic substitution proceeds through a well-established multi-step mechanism. The primary role of FeBr₃ is to polarize the electrophile, making it more susceptible to attack by the electron-rich aromatic ring.

The general mechanism for the bromination of benzene (B151609) is as follows:

-

Activation of the Electrophile: FeBr₃, a Lewis acid, reacts with molecular bromine (Br₂) to form a highly electrophilic complex. This polarization of the Br-Br bond generates a "Br⁺" equivalent.

-

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine atom of the complex, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the FeBr₄⁻ anion formed in the first step, removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring and regenerates the FeBr₃ catalyst, which can then participate in another catalytic cycle.

Caption: General mechanism of FeBr₃-catalyzed electrophilic aromatic bromination.

Experimental Protocols

The following protocols provide detailed methodologies for the FeBr₃-catalyzed bromination of various aromatic substrates. It is crucial to perform these reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), as bromine is a hazardous and corrosive substance.

Protocol 1: General Procedure for the Bromination of an Unactivated Aromatic Ring (e.g., Benzene)

This protocol describes the monobromination of benzene.

Materials:

-

Benzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (Fe)

-

Anhydrous dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄)

-

10% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap (e.g., connected to a bubbler with a solution of sodium thiosulfate).

Procedure:

-

To a stirred solution of benzene (1.0 eq) in the chosen anhydrous solvent in the round-bottom flask, add FeBr₃ (0.05 - 0.1 eq). If using iron filings, add them to the bromine in a separate flask to generate FeBr₃ in situ before adding to the benzene solution.[1][2]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the red-brown color of bromine disappears. The evolution of hydrogen bromide (HBr) gas should be observed.

-

Work-up: a. Quench the reaction by carefully pouring the mixture into a beaker containing ice and water. b. Transfer the mixture to a separatory funnel and wash with 10% sodium bisulfite solution to remove any unreacted bromine. c. Wash with saturated sodium bicarbonate solution to neutralize any remaining acid. d. Wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter and remove the solvent under reduced pressure. g. The crude product can be purified by distillation or column chromatography.

Protocol 2: Bromination of an Activated Aromatic Ring (e.g., Toluene)

This protocol describes the bromination of toluene (B28343), which yields a mixture of ortho- and para-bromotoluene.

Materials:

-

Toluene

-

Bromine (Br₂)

-

Iron filings (Fe)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Work-up reagents as in Protocol 1.

Procedure:

-

In a round-bottom flask, place iron filings (catalytic amount).

-

Add a solution of toluene (1.0 eq) in CCl₄.

-

Slowly add a solution of bromine (1.0 eq) in CCl₄ at room temperature. The reaction is typically faster than with benzene due to the activating methyl group.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC.

-

Follow the work-up procedure as described in Protocol 1. The ortho and para isomers can be separated by fractional distillation or column chromatography.

Protocol 3: Bromination of a Deactivated Aromatic Ring (e.g., Nitrobenzene)

The bromination of deactivated rings requires harsher conditions.

Materials:

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Anhydrous solvent (e.g., nitrobenzene itself or a high-boiling inert solvent)

-

Work-up reagents as in Protocol 1.

Procedure:

-

To a mixture of nitrobenzene (1.0 eq) and FeBr₃ (0.1 eq), slowly add bromine (1.0 eq).

-

Heat the reaction mixture to 50-60 °C and stir for several hours. The reaction progress should be monitored by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and follow the work-up procedure outlined in Protocol 1. The main product will be m-bromonitrobenzene.[3][4]

Quantitative Data

The efficiency of FeBr₃-catalyzed bromination is dependent on the substrate's electronic properties. The following table summarizes typical yields for the bromination of various aromatic compounds.

| Substrate | Activating/Deactivating Group | Major Product(s) | Typical Yield (%) | Reference(s) |

| Benzene | None | Bromobenzene | High | [5] |

| Toluene | Activating (-CH₃) | o-Bromotoluene, p-Bromotoluene | High (mixture) | [1][2] |

| Anisole | Activating (-OCH₃) | p-Bromoanisole | >90 | [6] |

| Phenol (B47542) | Strongly Activating (-OH) | 2,4,6-Tribromophenol | High (often without catalyst) | [5] |

| Aniline (B41778) | Strongly Activating (-NH₂) | 2,4,6-Tribromoaniline | High (often without catalyst) | [7][8] |

| Nitrobenzene | Deactivating (-NO₂) | m-Bromonitrobenzene | Moderate | [3][4] |

| 2-tert-Butylpyrene (B8442629) | Polycyclic Aromatic Hydrocarbon | 7-Bromo-2-tert-butylpyrene | 76 | [9][10] |

Note: Yields can vary depending on the specific reaction conditions, including temperature, reaction time, and purity of reagents. For strongly activated rings like phenol and aniline, the reaction with bromine water often proceeds rapidly to give polybrominated products without the need for a Lewis acid catalyst.[5][11]

Applications in Drug Development

The introduction of a bromine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals. The bromo-substituent can serve as a handle for further functionalization, allowing for the construction of complex and biologically active molecules.

Caption: Workflow for drug synthesis utilizing FeBr₃-catalyzed bromination.

Examples of Drug Classes Synthesized via Brominated Intermediates:

-

Antidepressants: The synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) can involve the use of brominated aromatic precursors.

-

Antipsychotics: Certain antipsychotic drugs are built upon complex heterocyclic scaffolds that are often assembled using cross-coupling reactions starting from brominated building blocks.

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds may have synthetic routes that rely on the functionalization of bromo-aromatic intermediates.

-

Anticancer Agents: Many modern targeted cancer therapies involve kinase inhibitors and other small molecules whose syntheses utilize palladium-catalyzed cross-coupling reactions of brominated heterocycles.[12]

The regioselectivity of the bromination reaction is of paramount importance in drug synthesis to ensure the correct isomer is formed, which is crucial for biological activity.

Safety and Handling

-

Iron(III) bromide (FeBr₃): Corrosive and moisture-sensitive. Handle in a dry environment (e.g., glove box or under an inert atmosphere).

-

Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate (B1220275) ready to neutralize any spills.

-

Solvents: Anhydrous solvents are recommended to prevent deactivation of the catalyst. Dichloromethane and carbon tetrachloride are hazardous and should be handled with care.

-

Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction setup should include a gas trap to neutralize the HBr.

Conclusion

FeBr₃-catalyzed electrophilic aromatic substitution is an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly in the field of drug discovery and development. The ability to efficiently and often regioselectively introduce a bromine atom onto an aromatic or heteroaromatic ring provides a gateway to a vast array of complex molecules. The protocols and data presented here serve as a practical guide for researchers to effectively utilize this powerful reaction in their synthetic endeavors. Careful attention to reaction conditions and safety precautions is essential for successful and safe execution.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. youtube.com [youtube.com]

- 4. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. mdpi.com [mdpi.com]